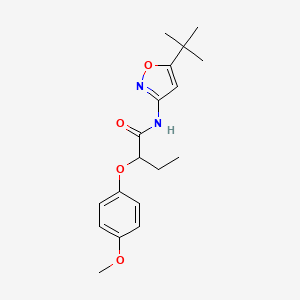![molecular formula C16H27NO2 B4936122 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol](/img/structure/B4936122.png)
2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol, also known as HEH (hexyl ether of hexamethylene diamine), is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antioxidant properties. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to induce apoptosis in cancer cells. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has also been shown to scavenge free radicals and to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has some limitations, including its high cost and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol exposure in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol, including the investigation of its potential applications in drug delivery, the development of novel materials using 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol as a template, and the exploration of its potential use as a corrosion inhibitor and surfactant for environmental remediation. Further studies are also needed to elucidate the mechanism of action of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol and to evaluate its safety and efficacy in preclinical and clinical trials.
Conclusion:
In conclusion, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol is a chemical compound that has been the subject of scientific research for its potential applications in various fields. The synthesis method of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been optimized to achieve high yields of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol with high purity. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been studied extensively for its potential applications in biomedical research, material science, and environmental science. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has various biochemical and physiological effects, including anti-inflammatory, antitumor, and antioxidant properties. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has several advantages for lab experiments, but careful consideration should be given to its potential toxicity at high concentrations. There are several future directions for research on 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol, including the investigation of its potential applications in drug delivery, the development of novel materials using 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol as a template, and the exploration of its potential use as a corrosion inhibitor and surfactant for environmental remediation.
Métodos De Síntesis
The synthesis of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol involves the reaction of 4-ethylphenol with 1,6-dibromohexane, followed by the reaction of the resulting product with hexamethylenediamine. The final product is obtained by the reduction of the resulting intermediate with sodium borohydride. This synthesis method has been optimized to achieve high yields of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol with high purity.
Aplicaciones Científicas De Investigación
2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been studied extensively for its potential applications in various fields, including biomedical research, material science, and environmental science. In biomedical research, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been investigated for its antitumor and anti-inflammatory properties. In material science, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been used as a surfactant for the synthesis of nanoparticles and as a template for the preparation of mesoporous materials. In environmental science, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been studied for its potential use as a corrosion inhibitor and as a surfactant for the remediation of contaminated soil and water.
Propiedades
IUPAC Name |
2-[6-(4-ethylphenoxy)hexylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-15-7-9-16(10-8-15)19-14-6-4-3-5-11-17-12-13-18/h7-10,17-18H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPECKOXNRZHSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-Ethylphenoxy)hexylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
![4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)

![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)


![N-phenyl-N'-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936133.png)
![1-[4-(4-isopropylphenoxy)butyl]piperidine](/img/structure/B4936138.png)